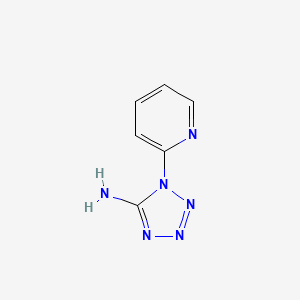

1H-Tetrazol-5-amine, 1-(2-pyridinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- can be synthesized through several methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another method utilizes the powerful diazotizing reagent FSO2N3, which enables the transformation of amidines and guanidines into tetrazole derivatives under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts is a widely used method .

Industrial Production Methods

Industrial production of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- often involves the use of microwave-accelerated methods, which allow for the conversion of nitriles into tetrazoles in a more efficient and time-saving manner . This method is advantageous due to its high yields and short reaction times.

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and zinc salts. Reaction conditions often involve the use of catalysts such as Yb(OTf)3 and microwave irradiation to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles and amine derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring’s electron density allows it to form stable complexes with various metal ions, which can influence biochemical pathways . Additionally, its ability to undergo substitution reactions makes it a versatile molecule in drug design and development .

Comparison with Similar Compounds

Similar Compounds

5-Amino-1H-tetrazole: This compound is similar in structure but lacks the pyridine ring, making it less versatile in certain applications.

Bis(1H-tetrazol-5-yl)amine: This compound has two tetrazole rings and is used in high nitrogen composite propellants.

5-(Benzylsulfanyl)-1H-tetrazole: This compound is used in oligonucleotide synthesis as an acidic activator.

Uniqueness

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- is unique due to its fused tetrazole and pyridine rings, which provide it with distinct chemical properties and a wide range of applications in various fields .

Properties

IUPAC Name |

1-pyridin-2-yltetrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-6-9-10-11-12(6)5-3-1-2-4-8-5/h1-4H,(H2,7,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADGFMYUPVUGEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=NN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505253 |

Source

|

| Record name | 1-(Pyridin-2-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76105-83-4 |

Source

|

| Record name | 1-(Pyridin-2-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)